molecular formula C22H20N2O3 B2690581 N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-07-2

N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2690581
CAS No.: 899741-07-2
M. Wt: 360.413
InChI Key: KASSDUQNIBRLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydropyridine core substituted with an acetylphenyl group and a methylbenzyl group. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AStaphylococcus aureus15.625 μMInhibition of protein synthesis
Compound BEscherichia coli31.25 μMDisruption of cell wall synthesis
This compoundTBDTBDTBD

Dihydropyridine derivatives often exert their antimicrobial effects through several mechanisms:

  • Inhibition of Protein Synthesis : Compounds may interfere with ribosomal function, leading to reduced protein production.
  • Disruption of Cell Wall Synthesis : Some derivatives can hinder the formation of peptidoglycan layers in bacterial cell walls.
  • Biofilm Inhibition : Certain compounds have shown efficacy in disrupting biofilm formation, which is critical for the survival and resistance of many pathogens.

Case Studies

A case study involving a structurally similar compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value that indicates strong potential for clinical application.

Case Study Summary

  • Study Focus : Evaluation of antimicrobial properties against MRSA.
  • Findings : The compound exhibited an MIC comparable to established antibiotics, suggesting that it could serve as a viable alternative in treating resistant infections.

Research Findings

Research has indicated that modifications in the substituents on the dihydropyridine core can lead to enhanced biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the efficacy and selectivity of these compounds.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Acetyl GroupIncreases lipophilicity
Methyl GroupEnhances binding affinity
Benzyl GroupModulates bioavailability

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-3-4-7-18(15)13-24-14-19(10-11-21(24)26)22(27)23-20-9-5-8-17(12-20)16(2)25/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASSDUQNIBRLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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